molecular formula C16H19NO5 B5646104 1-[2-(2,6-dimethoxyphenoxy)ethyl]-3-methoxypyridin-2(1H)-one

1-[2-(2,6-dimethoxyphenoxy)ethyl]-3-methoxypyridin-2(1H)-one

Cat. No. B5646104
M. Wt: 305.32 g/mol
InChI Key: AZAOLIYKKYKERM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate chemical reactions to incorporate specific functional groups or achieve desired molecular frameworks. For instance, the preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate, a key intermediate for related compounds, showcases a regiospecific ring opening of a tetrahydrofuran derivative by dimethylboron bromide (Guindon et al., 1985). Similarly, efficient syntheses of metabolites of certain quinoline derivatives demonstrate the complexity and versatility of synthetic approaches in this chemical space (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category, including variations in the pyridinone ring, is critical for understanding their chemical behavior. Studies on N-Aryl-Substituted 3-hydroxypyridin-4-ones reveal insights into dimeric pairs and molecular interactions, which are fundamental for the compound's reactivity and potential applications (Burgess et al., 1998).

Chemical Reactions and Properties

The reactivity of such compounds often hinges on their functional groups and molecular structure. For example, the catalytic synthesis of related compounds, without using any external catalyst, showcases the innovative approaches to forming desired products efficiently (Ghandi et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a pivotal role in the compound's utility and handling. The crystal structure and polymorphism studies provide deep insights into the stability and solubility characteristics of these compounds, which are essential for their practical applications (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are crucial for developing applications. The synthesis and study of derivatives and metabolites offer valuable information on the chemical versatility and potential transformations of the compound (Singh et al., 2003).

properties

IUPAC Name

1-[2-(2,6-dimethoxyphenoxy)ethyl]-3-methoxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-19-12-6-4-7-13(20-2)15(12)22-11-10-17-9-5-8-14(21-3)16(17)18/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAOLIYKKYKERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCN2C=CC=C(C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,6-dimethoxyphenoxy)ethyl]-3-methoxypyridin-2(1H)-one

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